molecular formula C16H16N6O7S B12902583 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one

Cat. No.: B12902583
M. Wt: 436.4 g/mol
InChI Key: UZGJXGLKMIHNAM-PMXXHBEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a nitrophenyl sulfanyl group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the introduction of the nitrophenyl sulfanyl group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific bonds and interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and nucleoside analogs, such as:

  • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
  • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-amino-1H-purin-6-one

Uniqueness

What sets 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one apart is its nitrophenyl sulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and allows it to participate in a broader range of chemical reactions, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C16H16N6O7S

Molecular Weight

436.4 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one

InChI

InChI=1S/C16H16N6O7S/c23-5-8-11(24)12(25)15(29-8)21-6-17-10-13(21)18-16(19-14(10)26)20-30-9-4-2-1-3-7(9)22(27)28/h1-4,6,8,11-12,15,23-25H,5H2,(H2,18,19,20,26)/t8-,11-,12-,15-/m1/s1

InChI Key

UZGJXGLKMIHNAM-PMXXHBEXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.